molecular formula C18H18ClNO B3266295 5-(tert-Butyl)-2-(3-chloro-4-methylphenyl)benzo[d]oxazole CAS No. 42196-68-9

5-(tert-Butyl)-2-(3-chloro-4-methylphenyl)benzo[d]oxazole

Cat. No.: B3266295
CAS No.: 42196-68-9
M. Wt: 299.8 g/mol
InChI Key: RVIWLWCMYGFPOX-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-2-(3-chloro-4-methylphenyl)benzo[d]oxazole is a synthetic organic compound that belongs to the class of benzo[d]oxazoles. This compound is characterized by the presence of a tert-butyl group, a chloro group, and a methyl group attached to a benzo[d]oxazole core. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 5-(tert-Butyl)-2-(3-chloro-4-methylphenyl)benzo[d]oxazole typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of 2-aminophenol derivatives with carboxylic acids or their derivatives. The reaction conditions often involve the use of dehydrating agents and catalysts to facilitate the formation of the benzo[d]oxazole ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

5-(tert-Butyl)-2-(3-chloro-4-methylphenyl)benzo[d]oxazole undergoes various chemical reactions, including:

Scientific Research Applications

5-(tert-Butyl)-2-(3-chloro-4-methylphenyl)benzo[d]oxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-2-(3-chloro-4-methylphenyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules .

Comparison with Similar Compounds

5-(tert-Butyl)-2-(3-chloro-4-methylphenyl)benzo[d]oxazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-tert-butyl-2-(3-chloro-4-methylphenyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO/c1-11-5-6-12(9-14(11)19)17-20-15-10-13(18(2,3)4)7-8-16(15)21-17/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIWLWCMYGFPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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